5-(3-Ethoxyphenyl)-3-cyanophenol
Description
5-(3-Ethoxyphenyl)-3-cyanophenol is a phenolic derivative featuring a hydroxyl group (-OH) at the para position, a cyano (-CN) substituent at position 3, and a 3-ethoxyphenyl group at position 5 of the benzene ring. The ethoxy group enhances solubility in organic media, while the cyano group may influence electronic properties and reactivity.
Properties
IUPAC Name |
3-(3-ethoxyphenyl)-5-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15-5-3-4-12(9-15)13-6-11(10-16)7-14(17)8-13/h3-9,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQIXQDJRKWZFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684775 | |
| Record name | 3'-Ethoxy-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261985-70-9 | |
| Record name | 3'-Ethoxy-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxyphenyl)-3-cyanophenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts can be optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethoxyphenyl)-3-cyanophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanophenol group to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or other reduced phenolic compounds.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
5-(3-Ethoxyphenyl)-3-cyanophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers, dyes, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Ethoxyphenyl)-3-cyanophenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyanophenol structure may also interact with enzymes or receptors, modulating their function and leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound 5-(3-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol () serves as a relevant comparator due to its shared ethoxyphenyl substituent. However, its core structure diverges significantly:
- Core: The triazole-thiol compound features a 1,2,4-triazole ring fused with a thiol (-SH) group, whereas 5-(3-Ethoxyphenyl)-3-cyanophenol has a phenol backbone.
- Substituents: Both compounds share the 3-ethoxyphenyl group, but the triazole derivative includes an ethyl group and sulfur atom, while the phenol derivative substitutes a cyano group.
Physicochemical Properties
Key differences in properties are summarized below:
Key Observations:
- Lipophilicity: The triazole-thiol compound exhibits higher logP (2.8061) compared to the estimated logP of the phenol derivative (~2.1–2.5), likely due to the sulfur atom and ethyl group enhancing hydrophobicity.
- Polarity: The phenol derivative’s polar surface area is significantly larger, driven by the hydroxyl and cyano groups, which may improve aqueous solubility relative to the triazole compound.
- Reactivity: The cyano group in this compound could participate in nucleophilic addition reactions, whereas the triazole-thiol’s -SH group may undergo oxidation or metal coordination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
